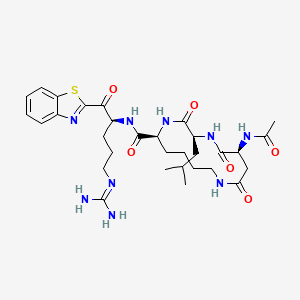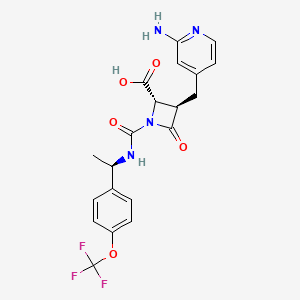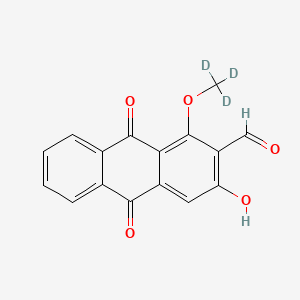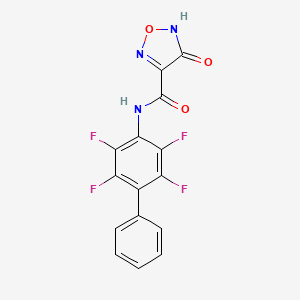
Dhodh-IN-14
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dhodh-IN-14 is a hydroxyfurazan derivative and a potent inhibitor of dihydroorotate dehydrogenase (DHODH), an enzyme involved in the de novo synthesis of pyrimidine nucleotides. This compound has shown promise in the treatment of various diseases, including rheumatoid arthritis and certain types of cancer .
Métodos De Preparación
The synthesis of Dhodh-IN-14 involves several steps, starting with the preparation of the hydroxyfurazan core. This core is then functionalized with various substituents to enhance its inhibitory activity against DHODH. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity . Industrial production methods for this compound are optimized to scale up the synthesis while maintaining the quality and efficacy of the compound.
Análisis De Reacciones Químicas
Dhodh-IN-14 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: this compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated forms of the compound.
Aplicaciones Científicas De Investigación
Dhodh-IN-14 has a wide range of scientific research applications:
Mecanismo De Acción
Dhodh-IN-14 exerts its effects by inhibiting dihydroorotate dehydrogenase, an enzyme that catalyzes the conversion of dihydroorotate to orotate in the de novo synthesis of pyrimidine nucleotides . This inhibition leads to a depletion of pyrimidine nucleotides, which are essential for DNA and RNA synthesis. As a result, cells experience nucleotide starvation, leading to cell cycle arrest and apoptosis. The compound’s molecular targets include the active site of DHODH and associated pathways involved in pyrimidine metabolism .
Comparación Con Compuestos Similares
Dhodh-IN-14 is unique among DHODH inhibitors due to its hydroxyfurazan structure, which provides enhanced inhibitory activity and selectivity . Similar compounds include:
Brequinar: Another DHODH inhibitor with a different chemical structure but similar mechanism of action.
Leflunomide: A prodrug that is metabolized to teriflunomide, which inhibits DHODH.
Teriflunomide: The active metabolite of leflunomide, used in the treatment of rheumatoid arthritis and multiple sclerosis.
These compounds share the common feature of inhibiting DHODH but differ in their chemical structures, pharmacokinetics, and therapeutic applications.
Propiedades
Fórmula molecular |
C15H7F4N3O3 |
|---|---|
Peso molecular |
353.23 g/mol |
Nombre IUPAC |
4-oxo-N-(2,3,5,6-tetrafluoro-4-phenylphenyl)-1,2,5-oxadiazole-3-carboxamide |
InChI |
InChI=1S/C15H7F4N3O3/c16-8-7(6-4-2-1-3-5-6)9(17)11(19)12(10(8)18)20-14(23)13-15(24)22-25-21-13/h1-5H,(H,20,23)(H,22,24) |
Clave InChI |
AMBZERWHSFYQLK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=C(C(=C(C(=C2F)F)NC(=O)C3=NONC3=O)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


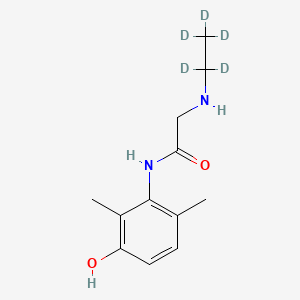
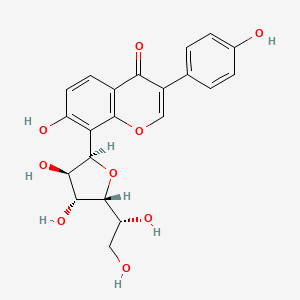
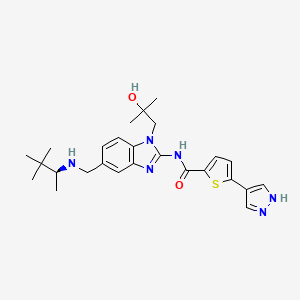
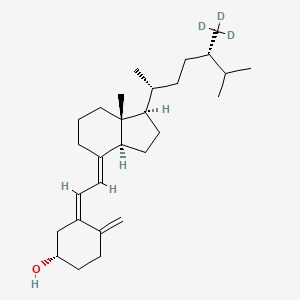
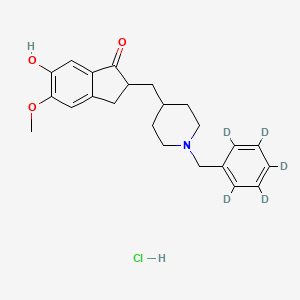
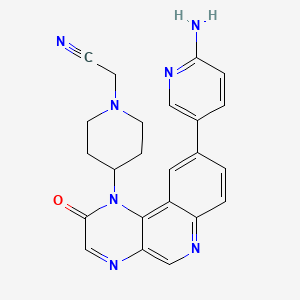
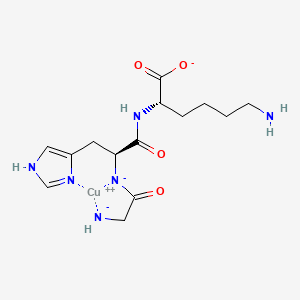
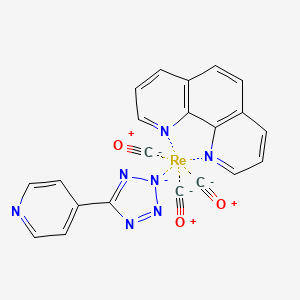
![methyl (1S,12S,13S,15E)-15-ethylidene-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4,6,8-tetraene-13-carboxylate](/img/structure/B12424834.png)
